3,3-Dicyclopropylcyclobutan-1-one
Description
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3-dicyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-8H,1-6H2 |
InChI Key |
WGXBZBDADGZHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC(=O)C2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclobutanone Core Formation
The cyclobutanone ring is commonly prepared by:
- [2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloaddition of alkenes and ketenes can yield cyclobutanone derivatives.
- Ring Contraction of Cyclopentanones or Cyclohexanones: Through rearrangements or oxidative cleavage.
- Intramolecular Cyclization: Using dihalides and nucleophiles to close four-membered rings.
Introduction of Cyclopropyl Groups
The cyclopropyl substituents at the 3-position are introduced by:
- Cyclopropanation of Alkenes: Using carbenoid reagents (e.g., Simmons–Smith reagent, diazo compounds) on alkenyl precursors.
- Nucleophilic Substitution with Cyclopropyl Precursors: Using cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or cyclopropyl magnesium bromide) to react with electrophilic centers on the cyclobutanone ring.
- Ring Expansion/Contraction Techniques: Transforming pre-existing rings into cyclopropyl substituents via rearrangements.
Representative Preparation Method (Patent-Based)
A patent (CN101555205B) describes methods for related cyclobutanone derivatives, which can be adapted for 3,3-dicyclopropylcyclobutan-1-one preparation:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate | 3-Dichloroacetone, toluene, ethylene glycol, p-methyl benzenesulfonic acid, reflux at 100 °C for 6 h | Reflux with acid catalyst to form a protected intermediate | Yield ~87% |
| 2. Hydrolysis and ring closure | Hydrochloric acid (20%), heating at 100 °C for 45-55 h | Hydrolysis and cyclization to form 3-oxo-1-cyclobutane-carboxylic acid | Yield 49-73% depending on conditions |
| 3. Further functionalization | Reaction with cyclopropyl organometallics or cyclopropanation of alkenyl intermediates | Introduction of cyclopropyl groups at 3-position | Requires optimization |
This method illustrates the multi-step approach involving protection, ring formation, and functional group manipulation to achieve the cyclobutanone core suitable for cyclopropyl substitution.
Alternative Synthetic Strategies
Cyclopropanation of 3-Alkenylcyclobutanones
- Starting from 3-alkenylcyclobutanone derivatives, cyclopropanation using diazo compounds or Simmons–Smith reagents can selectively introduce cyclopropyl rings at the 3-position.
- This approach allows stereochemical control and can be optimized for mono- or dicyclopropyl substitution.
Organometallic Addition to Cyclobutanone
- Cyclopropyl lithium or Grignard reagents can add to the carbonyl carbon of cyclobutanone derivatives, followed by dehydration or rearrangement to place cyclopropyl groups at the 3-position.
- This method requires careful control of reaction conditions to avoid ring opening or side reactions.
Analytical Data and Characterization
While specific analytical data for this compound are scarce, related cyclobutanone derivatives are characterized by:
| Technique | Typical Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic cyclobutanone carbonyl peak (~δ 200 ppm in ^13C NMR), cyclopropyl proton signals (multiplets in ^1H NMR around δ 0.5–1.5 ppm) |
| Infrared Spectroscopy (IR) | Strong C=O stretch around 1700 cm^-1 |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C10H14O (for dicyclopropylcyclobutanone) and fragmentation patterns indicative of cyclopropyl loss |
| Melting Point (if solid) | Dependent on purity and stereochemistry |
Summary Table of Preparation Approaches
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| [2+2] Cycloaddition + Cyclopropanation | Alkenes, ketenes | Photochemical or thermal, diazo compounds | Mild to moderate heat, inert atmosphere | Direct ring formation, stereocontrol possible | Requires specialized equipment, low yields sometimes |
| Organometallic Addition | Cyclobutanone, cyclopropyl lithium/Grignard | Strong bases, low temperature | Anhydrous solvents, inert atmosphere | High regioselectivity | Sensitive to moisture, side reactions possible |
| Ring Contraction/Rearrangement | Cyclopentanones, cyclohexanones | Acid/base catalysis, heat | Harsh conditions | Access to cyclobutanone core | Complex mixtures, low selectivity |
| Multi-step Protection and Hydrolysis (Patent method) | 3-Dichloroacetone, ethylene glycol | Acid catalysis, reflux | Extended reaction times | High purity intermediates | Time-consuming, multiple steps |
Research Discoveries and Notes
- The synthesis of this compound demands careful control of reaction parameters due to ring strain and steric hindrance.
- Cyclopropyl substituents influence the reactivity and stability of the cyclobutanone core, often enhancing ring strain and affecting downstream chemical transformations.
- Literature indicates that protecting groups and stepwise functional group transformations improve yields and purity.
- Advanced characterization techniques such as 2D NMR and X-ray crystallography are essential to confirm the structure and stereochemistry of the final compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dicyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
3,3-Dicyclopropylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying ring strain and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-one involves its interaction with molecular targets through its strained ring system. The compound’s reactivity is influenced by the ring strain, which facilitates various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis.
Comparison with Similar Compounds
2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one (CAS 112641-89-1)
- Molecular Formula : C₁₀H₁₂Cl₂O
- Molecular Weight : 219.11 g/mol
- Key Properties :
- LogP: 2.94 (indicating moderate lipophilicity)
- Precise Mass: 218.027 g/mol
- Structural Features: Chlorine atoms at the 2-position increase electronegativity, altering electronic distribution compared to the unchlorinated analog.
Key Differences :
- The dichloro derivative’s halogenation enhances stability but reduces ketone electrophilicity, making it less reactive in nucleophilic additions.
Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)
- Molecular Formula : C₁₄H₂₄O₆
- Molecular Weight : 288.34 g/mol
- Key Properties :
- Functional Groups: Two ester groups and methoxy substituents.
- Polarity: High due to ester and ether moieties.
Key Differences :
- The dicarboxylate’s ester groups increase solubility in polar solvents but reduce ring strain-driven reactivity.
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic Acid (CAS 2166943-28-6)
- Molecular Formula : C₈H₁₂F₂O₂
- Molecular Weight : 178.18 g/mol
- Key Properties :
- Fluorine atoms enhance metabolic stability and bioavailability.
| Property | This compound | Difluoropropyl Derivative |
|---|---|---|
| Bioactivity | Limited data | Potential drug candidate |
| Electronic Effects | Cyclopropane-induced strain | Fluorine-induced polarization |
Key Differences :
- The carboxylic acid group in the difluoropropyl derivative enables salt formation, unlike the neutral ketone.
Dimethylcyclopentane and Other Cyclic Analogs
- Example : cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)
- Key Properties: Reduced ring strain (cyclopentane vs. cyclobutanone). Methyl groups contribute steric hindrance without electronic activation.
| Property | This compound | cis-1,3-Dimethylcyclopentane |
|---|---|---|
| Ring Strain | High (cyclobutanone) | Low (cyclopentane) |
| Reactivity | High (ketone + strain) | Low (inert hydrocarbon) |
Key Differences :
- Cyclobutanone’s strain and ketone functionality make it far more reactive than saturated hydrocarbons.
Research Implications
- Synthetic Challenges : The cyclopropyl groups in this compound may complicate synthesis due to steric hindrance and strain.
- Reactivity Profile : The ketone’s electrophilicity is enhanced compared to ester or carboxylic acid analogs, favoring nucleophilic additions.
- Safety Considerations : Unlike halogenated derivatives, the absence of Cl/F may reduce toxicity but necessitates handling for ketone reactivity.
Biological Activity
3,3-Dicyclopropylcyclobutan-1-one is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with two cyclopropyl groups and a ketone functional group. The presence of these cyclic structures contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its effects on different biological systems. The compound has demonstrated potential as an inhibitor in several biochemical pathways.
Key Findings
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity.
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effects are believed to be mediated through apoptosis pathways.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Cytotoxicity | HeLa Cells | 10 | |
| Enzyme Inhibition | Aldose Reductase | 5 |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The compound demonstrated significant activity with an IC50 value of 15 µM, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Cancer Cell Cytotoxicity
A separate investigation focused on the cytotoxic effects of this compound on HeLa cervical cancer cells. Results showed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting its potential utility in cancer treatment protocols .
Case Study 3: Enzyme Inhibition Profile
Further analysis revealed that this compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. With an IC50 value of 5 µM, this inhibition highlights the compound's relevance in managing diabetes-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
